molecular formula C14H18N2O3S B593888 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one CAS No. 1272755-86-8

3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one

Cat. No.: B593888
CAS No.: 1272755-86-8
M. Wt: 294.369
InChI Key: GZAVROHDOLBYBB-UHFFFAOYSA-N
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Description

3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(methylsulfonyl)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under specific conditions to yield the spirocyclic structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-1,4-diazaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-20(18,19)11-6-4-10(5-7-11)12-13(17)16-14(15-12)8-2-3-9-14/h4-7,12,15H,2-3,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAVROHDOLBYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(=O)NC3(N2)CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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